GR 64349: A Deep Dive into its Mechanism of Action as a Potent and Selective NK2 Receptor Agonist
GR 64349: A Deep Dive into its Mechanism of Action as a Potent and Selective NK2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GR 64349, a potent and highly selective tachykinin neurokinin-2 (NK2) receptor agonist. By delving into its pharmacological profile, downstream signaling pathways, and functional effects, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Action: Selective NK2 Receptor Agonism
GR 64349 is a synthetic peptide analog of Neurokinin A (NKA), specifically [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). Its primary mechanism of action is the potent and selective activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This selectivity is a key feature of GR 64349, with significantly lower affinity for NK1 and NK3 receptors, minimizing off-target effects.[1][2][3][4]
Activation of the NK2 receptor by GR 64349 initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gq/11 and Gs proteins.
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Gq/11 Pathway Activation: Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium levels. DAG, along with the elevated calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, modulating cellular responses.
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Gs Pathway Activation: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates specific cellular proteins, thereby influencing gene expression and other cellular functions.
The following diagram illustrates the primary signaling pathways activated by GR 64349 upon binding to the NK2 receptor.
Quantitative Pharmacological Profile
The potency and selectivity of GR 64349 have been extensively characterized through in vitro assays. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity
| Receptor | Radioligand | GR 64349 pKi | Reference Compound | Reference pKi |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | NKA | 9.24 ± 0.07 |
| NK1 | [³H]-septide | < 5 | Substance P | 8.80 ± 0.10 |
Data from Perdona et al., 2019.[1][2][4]
Table 2: Functional Potency (pEC50)
| Functional Assay | NK2 Receptor | NK1 Receptor | Fold Selectivity (NK2 vs. NK1) |
| Inositol Phosphate (IP-1) Accumulation | 9.10 ± 0.16 | 5.95 ± 0.80 | ~1400 |
| Intracellular Calcium (Ca²⁺) Mobilization | 9.27 ± 0.26 | 6.55 ± 0.16 | ~500 |
| Cyclic AMP (cAMP) Synthesis | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900 |
Data from Perdona et al., 2019.[1][2][4]
Experimental Protocols
This section outlines the methodologies used in key experiments to characterize the mechanism of action of GR 64349.
In Vitro Radioligand Binding Assay
The following workflow describes the general procedure for determining the binding affinity of GR 64349.
Detailed Steps:
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Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.
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Incubation: The membrane preparations are incubated in 96-well plates with a fixed concentration of the respective radioligand and a range of concentrations of GR 64349 or a reference compound.
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Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (IP-1, Calcium, cAMP)
The following diagram illustrates the general workflow for the functional assays.
Specific Methodologies:
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IP-1 Accumulation Assay: Cells are incubated with GR 64349 in the presence of LiCl (to inhibit inositol monophosphatase). The reaction is stopped, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
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Intracellular Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Baseline fluorescence is measured before the addition of GR 64349. The change in fluorescence upon agonist addition is monitored using a fluorometric imaging plate reader (FLIPR) to determine the increase in intracellular calcium.
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cAMP Synthesis Assay: Cells are stimulated with GR 64349 in the presence of a phosphodiesterase inhibitor (e.g., IBMX). The accumulated cAMP is then quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.
In Vivo Assessment of Bladder and Colorectal Activity in Rats
Objective: To determine the prokinetic effects of GR 64349 on bladder and colorectal smooth muscle in anesthetized, acutely spinalized rats.
Experimental Protocol:
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Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A spinal cord transection is performed at the thoracic level (e.g., T9-T10) to eliminate reflex bladder activity.
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Catheterization: A catheter is inserted into the bladder via the urethra for isovolumetric pressure recording. A second catheter is placed in the distal colon to measure colorectal pressure. A venous catheter is implanted for drug administration.
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Baseline Recordings: After a stabilization period, baseline bladder and colorectal pressures are recorded.
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Drug Administration: GR 64349 is administered intravenously (IV) or subcutaneously (SC) in a dose-dependent manner.
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Data Acquisition and Analysis: Bladder and colorectal pressures are continuously recorded. The peak increase in pressure and the duration of the response are measured for each dose. Dose-response curves are then constructed to determine the potency of GR 64349.
Therapeutic Potential and Future Directions
The high selectivity and potency of GR 64349 for the NK2 receptor make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor. The prokinetic effects of NK2 receptor agonists on bladder and gastrointestinal smooth muscle suggest their potential therapeutic utility in conditions characterized by hypomotility.[5][6]
Potential therapeutic applications for selective NK2 receptor agonists include:
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Neurogenic Bladder and Bowel Dysfunction: In patients with spinal cord injury, selective NK2 receptor agonists could potentially be used to induce on-demand bladder emptying and bowel movements.[5][6]
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Gastrointestinal Motility Disorders: Conditions such as gastroparesis and some forms of constipation could potentially be treated with NK2 receptor agonists to stimulate gut transit.
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Obesity and Metabolic Disorders: Recent research has highlighted a role for NK2 receptors in the regulation of appetite and energy expenditure, suggesting a novel therapeutic avenue for the treatment of obesity and type 2 diabetes.
Further research is warranted to fully elucidate the therapeutic potential of selective NK2 receptor agonists like GR 64349. Clinical trials will be necessary to establish their safety and efficacy in human populations. The development of orally bioavailable, non-peptide agonists will also be a critical step in translating the therapeutic promise of NK2 receptor activation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
